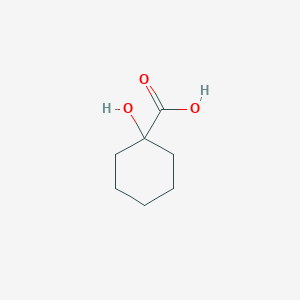

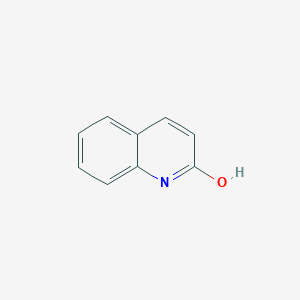

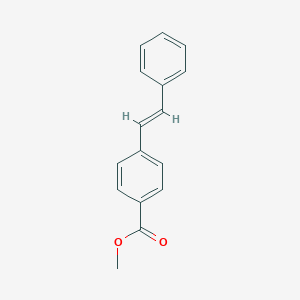

(E)-3-phenylbut-2-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally similar to “(E)-3-phenylbut-2-en-1-ol” involves various strategies including condensation reactions, which are fundamental in forming the carbon-carbon double bond characteristic of the enol configuration. For instance, Espinoza-Hicks et al. (2012) reported the synthesis of a chalcone derivative through condensation, highlighting the role of density functional theory (DFT) in predicting spectroscopic properties and validating the synthetic route (Espinoza-Hicks et al., 2012).

Molecular Structure Analysis

The molecular structure of “(E)-3-phenylbut-2-en-1-ol” and its derivatives can be extensively analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry. Patil et al. (2012) utilized these techniques for characterizing a closely related compound, providing insights into the molecular arrangement and confirming the presence of the enol group (Patil et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving “(E)-3-phenylbut-2-en-1-ol” derivatives include cyclization, dehydrogenation, and hydrogenation processes. These reactions are critical for understanding the chemical behavior and reactivity of the compound under various conditions. For example, Shibata et al. (2001) explored the nickel-catalyzed three-component reaction, demonstrating the compound's versatility in organic synthesis (Shibata et al., 2001).

Physical Properties Analysis

The physical properties such as melting and boiling points, solubility, and crystal structure play a significant role in determining the practical applications of “(E)-3-phenylbut-2-en-1-ol”. Salian et al. (2018) investigated the crystal structure of chalcone derivatives through X-ray diffraction, providing valuable information on the compound's solid-state characteristics (Salian et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is crucial for harnessing the full potential of “(E)-3-phenylbut-2-en-1-ol” in various applications. The work of Kopylovich et al. (2011) on the tautomery and coordination of a related compound to copper(II) exemplifies the depth of chemical property analysis necessary for such compounds (Kopylovich et al., 2011).

Aplicaciones Científicas De Investigación

Stereochemistry in Photolysis

(E)-3-phenylbut-2-en-1-ol and its derivatives have been studied in the context of photolysis. The stereochemistry of diastereoisomeric compounds related to (E)-3-phenylbut-2-en-1-ol, such as 2-methyl-1-phenylbut-3-en-1-ols, has been established, showing the importance of steric interactions in cyclization processes (Coxon & Hii, 1977).

Lipase-Mediated Resolution in Organic Chemistry

The compound and its structural variants have been utilized in organic synthesis, particularly in lipase-mediated resolution processes. This technique adjusts the steric properties of the acyl group to control efficiency and selectivity, as seen in the preparation of 2-phenyl-1-propanol and 2-phenylbutan-1-ol, highlighting the compound's relevance in stereoselective organic synthesis (Foley et al., 2017).

Cytotoxic Activity in Medical Research

Related (E)-1-phenylbut-1-en-3-ones have been synthesized and evaluated for cytotoxic activity against the K562 human leukemia cell line. This indicates the potential of (E)-3-phenylbut-2-en-1-ol derivatives in the development of anticancer drugs (Ducki et al., 1997).

Anti-Estrogenic Properties in Cancer Research

Derivatives of (E)-3-phenylbut-2-en-1-ol have been synthesized and shown to possess anti-estrogenic properties. These compounds inhibit the growth of hormone-dependent MCF7 breast cancer cell lines, demonstrating their potential in cancer therapy (Schneider et al., 1985).

Bioreduction in Plant Tissue

The compound has been involved in bioreduction studies using plant tissues, such as carrot, celeriac, and beetroot, in organic solvents. This highlights its use in green chemistry and biocatalysis (Majewska & Kozłowska, 2013).

Role in Biotransformation

(E)-3-phenylbut-2-en-1-ol and its derivatives have been subjected to biotransformation mediated by Pleurotus ostreatus, demonstrating the compound's utility in enzymatic processes and organic synthesis (Skrobiszewski et al., 2013).

Anti-Influenza Agents

Derivatives of (E)-3-phenylbut-2-en-1-ol have been discovered as novel neuraminidase inhibitors, showcasing the compound's potential in the development of anti-influenza agents (Lu et al., 2018).

Propiedades

IUPAC Name |

(E)-3-phenylbut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASLYRXUZSPLGV-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-phenylbut-2-en-1-ol | |

CAS RN |

1504-54-7 |

Source

|

| Record name | 2-Buten-1-ol, 3-phenyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

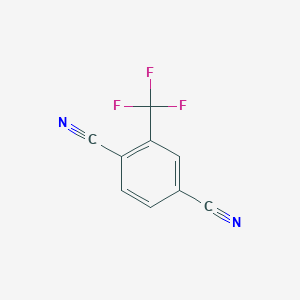

![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)